molecular formula C7H6Br2N2 B6296737 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine CAS No. 748730-76-9

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine

Cat. No.: B6296737
CAS No.: 748730-76-9
M. Wt: 277.94 g/mol
InChI Key: BTNWLMOUQKJXJY-UHFFFAOYSA-N
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Description

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound with the molecular formula C7H6Br2N2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of two bromine atoms at the 6th and 8th positions of the imidazo[1,2-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as azides, thiols, or amines, depending on the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWLMOUQKJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C(C2=N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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